1-methoxy-3-(4-phenoxybutoxy)benzene
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Overview
Description
1-methoxy-3-(4-phenoxybutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methoxy group at the first position and a phenoxybutoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-(4-phenoxybutoxy)benzene typically involves the following steps:
Preparation of 4-phenoxybutanol: This can be achieved by reacting phenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Etherification: The 4-phenoxybutanol is then reacted with 1-methoxy-3-bromobenzene under basic conditions to form this compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating groups (methoxy and phenoxybutoxy), the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidative conditions.
Reduction: The phenoxybutoxy group can be reduced to form a corresponding alcohol or alkane under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-methoxy-3-(4-phenoxybutoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methoxy-3-(4-phenoxybutoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and phenoxybutoxy groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-phenoxybenzene: Similar structure but lacks the butoxy chain.
1-methoxy-3-phenoxybenzene: Similar structure but lacks the butoxy chain.
1-methoxy-3-(4-methoxybutoxy)benzene: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
1-methoxy-3-(4-phenoxybutoxy)benzene is unique due to the presence of both methoxy and phenoxybutoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methoxy-3-(4-phenoxybutoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-18-16-10-7-11-17(14-16)20-13-6-5-12-19-15-8-3-2-4-9-15/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONCITBNMXIOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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